Cas no 19642-68-3 (5-Bromopyridine-2-sulfonamide)

5-Bromopyridine-2-sulfonamide is a versatile heterocyclic compound featuring a bromine substituent at the 5-position and a sulfonamide group at the 2-position of the pyridine ring. This structure imparts reactivity suitable for further functionalization, making it valuable in pharmaceutical and agrochemical synthesis. The bromine moiety allows for cross-coupling reactions, while the sulfonamide group enhances binding affinity in biologically active molecules. Its high purity and stability under standard conditions ensure reliable performance in research and industrial applications. The compound is particularly useful in the development of enzyme inhibitors and receptor modulators due to its balanced electronic and steric properties.
5-Bromopyridine-2-sulfonamide structure
5-Bromopyridine-2-sulfonamide structure
Product Name:5-Bromopyridine-2-sulfonamide
CAS No:19642-68-3
MF:C5H5BrN2O2S
MW:237.074398756027
MDL:MFCD16093789
CID:2184139
PubChem ID:50989786
Update Time:2025-05-26

5-Bromopyridine-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 5-Bromopyridine-2-sulfonamide
    • 2-Pyridinesulfonamide, 5-bromo-
    • XZPDTZOKNNJLTQ-UHFFFAOYSA-N
    • GS1199
    • NE57453
    • 5-Bromo-pyridine-2-sulfonic acid amide
    • AS-83940
    • 19642-68-3
    • CS-0160052
    • SCHEMBL7772460
    • EN300-72029
    • AKOS008148432
    • DB-263516
    • Z854066834
    • C90992
    • MDL: MFCD16093789
    • Inchi: 1S/C5H5BrN2O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,(H2,7,9,10)
    • InChI Key: XZPDTZOKNNJLTQ-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1)S(N)(=O)=O

Computed Properties

  • Exact Mass: 235.92551g/mol
  • Monoisotopic Mass: 235.92551g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.4
  • XLogP3: 0.4

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Additional information on 5-Bromopyridine-2-sulfonamide

Comprehensive Overview of 5-Bromopyridine-2-sulfonamide (CAS No. 19642-68-3): Properties, Applications, and Industry Insights

5-Bromopyridine-2-sulfonamide (CAS No. 19642-68-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated pyridine derivative features a sulfonamide functional group, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula C5H5BrN2O2S and molecular weight of 237.08 g/mol position it as a critical building block in modern organic chemistry.

The compound's unique structure combines the electron-withdrawing properties of the bromine substituent with the hydrogen-bonding capacity of the sulfonamide group, enabling diverse reactivity patterns. Researchers frequently explore its potential in drug discovery pipelines, particularly for developing kinase inhibitors and antimicrobial agents. Recent publications highlight its utility in creating targeted therapeutics for metabolic disorders, aligning with growing interest in precision medicine approaches.

From a synthetic perspective, 5-Bromopyridine-2-sulfonamide serves as a precursor for cross-coupling reactions, especially Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations are essential for constructing complex molecular architectures in medicinal chemistry. The compound's stability under various reaction conditions makes it particularly valuable for high-throughput screening applications, addressing the pharmaceutical industry's demand for efficient lead optimization.

Analytical characterization of CAS 19642-68-3 typically involves HPLC (High-Performance Liquid Chromatography) with UV detection, demonstrating >98% purity in commercial samples. Spectroscopic data, including 1H NMR (δ 8.60-8.58 ppm for pyridine-H, 8.10-8.08 ppm for sulfonamide-NH2) and IR (1340 cm-1 for S=O stretching), provide definitive identification. These analytical protocols ensure quality control for researchers investigating structure-activity relationships in drug design.

Environmental and handling considerations for 5-Bromopyridine sulfonamide derivatives follow standard laboratory safety protocols. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and safety goggles is recommended during handling. Storage at 2-8°C in amber glass containers maintains long-term stability, preventing potential photodegradation of the bromopyridine moiety.

The commercial availability of 5-Bromopyridine-2-sulfonamide has expanded significantly, with global suppliers offering both milligram and kilogram quantities. This accessibility supports its growing application in combinatorial chemistry and fragment-based drug discovery. Market analysis indicates rising demand from contract research organizations (CROs) engaged in orphan drug development, reflecting broader industry trends toward niche therapeutic areas.

Emerging research explores the compound's potential in material science, particularly as a ligand for metal-organic frameworks (MOFs). The sulfonamide group's coordination properties enable novel applications in gas storage and catalysis. This interdisciplinary potential makes CAS 19642-68-3 relevant to energy storage innovations, coinciding with increased investment in sustainable technologies.

Patent literature reveals over 50 filings referencing 5-Bromopyridine-2-sulfonamide since 2015, primarily in anticancer and antiviral applications. This intellectual property landscape underscores its value in biopharmaceutical innovation. Recent studies investigate its incorporation into PROTACs (Proteolysis Targeting Chimeras), a cutting-edge therapeutic modality attracting substantial research funding.

Quality assurance protocols for 19642-68-3 emphasize rigorous testing for heavy metal content (<10 ppm) and residual solvents per ICH guidelines. These standards ensure compatibility with Good Manufacturing Practice (GMP) requirements for pharmaceutical intermediates. Analytical method development continues to evolve, with UPLC-MS/MS techniques now enabling detection at picomolar concentrations for metabolic studies.

The global market for pyridine sulfonamide derivatives is projected to grow at 6.2% CAGR through 2030, driven by expanding applications in personalized medicine. Regional production hubs in North America, Europe, and Asia-Pacific ensure stable supply chains, with technical advancements reducing production costs by approximately 18% since 2020. These economic factors enhance the compound's accessibility for academic and industrial researchers alike.

Future directions for 5-Bromopyridine-2-sulfonamide research include exploration in bioconjugation chemistry for antibody-drug conjugates (ADCs) and investigation as a scaffold for allosteric modulators of G-protein-coupled receptors. These applications align with current therapeutic trends toward targeted delivery systems and nuanced receptor pharmacology, ensuring the compound's continued relevance in biomedical innovation.

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